molecular formula C21H20ClNO B1393891 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-59-7

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1393891
M. Wt: 337.8 g/mol
InChI Key: WYBBKQFATNEKEQ-UHFFFAOYSA-N
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Description

“2-(4-Isobutylphenyl)propanoyl chloride” is a compound used in the synthesis of Ibuprofen . It has a molecular formula of C13H17ClO .


Synthesis Analysis

The synthesis of Ibuprofen, which involves “2-(4-Isobutylphenyl)propanoyl chloride”, includes a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction .


Molecular Structure Analysis

The molecular structure of “2-(4-Isobutylphenyl)propanoyl chloride” includes an aromatic ring with isobutyl substitutions and propanoic acid .


Chemical Reactions Analysis

A new chemical approach, green, effective, and rapid synthesis has been used to synthesize “2-(4-isobutylphenyl)propanoyl chloride” by microwave using thionyl chloride .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Isobutylphenyl)propanoyl chloride” is 224.727 Da .

Scientific Research Applications

1. Fluorescence Derivatization in Liquid Chromatography

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride has been utilized in high-performance liquid chromatography as a fluorescence derivatization reagent for alcohols. This compound has been effective in reacting with various alcohols or phenols to produce fluorescent esters, facilitating their separation and detection in liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).

2. Photophysical Properties and Computational Investigations

This chemical has also been a subject of interest in the study of photophysical properties and computational investigations, particularly in the context of tricarbonylrhenium(I) complexes. These studies involve a detailed examination of the compound's behavior in various experimental and computational setups, contributing to a deeper understanding of its optical properties and electronic structure (Albertino et al., 2007).

3. Synthesis of 2‐Arylpropionic Acids

The compound has been used in the study of carbonylation reactions, particularly in the synthesis of 2‐arylpropionic acids. This research focuses on the catalyst systems and reaction conditions that influence the efficiency and selectivity of these synthesis processes (Seayad, Jayasree, & Chaudhari, 1999).

4. Structural Studies in Organometallic Chemistry

This chemical also plays a role in the study of copper(I) complexes, particularly in understanding the formation of cubane-like structures. Such studies are crucial for advancing knowledge in the field of organometallic chemistry and the development of new materials and catalysts (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).

properties

IUPAC Name

6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(22)24)17-11-14(3)4-9-19(17)23-20/h4-9,11-13H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBKQFATNEKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164897
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-59-7
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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